![molecular formula C18H20ClN3O2 B4232595 N-(sec-butyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4232595.png)
N-(sec-butyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide
Overview
Description
N-(sec-butyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide, also known as BAY 43-9006, is a synthetic small molecule drug that was first developed by Bayer AG and Onyx Pharmaceuticals. It is a multi-targeted kinase inhibitor that has been shown to have potential therapeutic applications in the treatment of various types of cancer.
Mechanism of Action
N-(sec-butyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide 43-9006 exerts its anti-tumor effects through the inhibition of multiple kinases, including Raf-1, B-Raf, and VEGFR-2. By inhibiting these kinases, N-(sec-butyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide 43-9006 disrupts signaling pathways that are critical for tumor growth and survival.
Biochemical and Physiological Effects:
N-(sec-butyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide 43-9006 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor activity, it has been shown to inhibit angiogenesis, reduce inflammation, and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of N-(sec-butyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide 43-9006 for lab experiments is its broad-spectrum kinase inhibition, which allows for the study of multiple signaling pathways simultaneously. However, one limitation is that it may have off-target effects on other kinases, which could complicate the interpretation of results.
Future Directions
There are several future directions for the study of N-(sec-butyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide 43-9006. One area of interest is the development of combination therapies that include N-(sec-butyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide 43-9006 with other targeted agents or conventional chemotherapy. Another area of interest is the identification of biomarkers that can predict response to N-(sec-butyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide 43-9006, which could help to personalize treatment and improve outcomes. Finally, there is ongoing research into the development of next-generation kinase inhibitors that may have improved efficacy and reduced toxicity compared to N-(sec-butyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide 43-9006.
Scientific Research Applications
N-(sec-butyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide 43-9006 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in the treatment of cancer. It has been shown to have potent anti-tumor activity in various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.
properties
IUPAC Name |
N-butan-2-yl-2-[(4-chlorophenyl)carbamoylamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-3-12(2)20-17(23)15-6-4-5-7-16(15)22-18(24)21-14-10-8-13(19)9-11-14/h4-12H,3H2,1-2H3,(H,20,23)(H2,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJLCQNZJHLCPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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